molecular formula C21H27N5O2 B4045693 N-{4-[acetyl(methyl)amino]phenyl}-2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]acetamide

N-{4-[acetyl(methyl)amino]phenyl}-2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]acetamide

Cat. No.: B4045693
M. Wt: 381.5 g/mol
InChI Key: VXNNGIFBLXITCC-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide and Formamide Derivatives

Acetamide and formamide, along with their derivatives, have been studied for their biological effects, including toxicity and potential therapeutic applications. These compounds have commercial importance, and recent studies have added considerably to our understanding of their biological consequences. Notably, the biological responses vary among these chemicals, reflecting their biology and usage or proposed usage. Environmental toxicology data has also expanded, providing insights into the broader impacts of these substances (Kennedy, 2001).

Piperazine Derivatives for Therapeutic Use

Piperazine, a significant moiety in drug design, is found in a variety of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can result in significant differences in medicinal potential. Piperazine-based molecules have been explored for CNS agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, among others. This exploration underscores the adaptability and potential of piperazine as a building block in drug discovery (Rathi et al., 2016).

Anticarcinogenicity and Toxicity of Complexes

The anticarcinogenicity and toxicity of organotin(IV) complexes, including those with acrylates, methylenedioxyphenylpropenoic acid, and other ligands, have been reviewed. The cytotoxic activity of these complexes is influenced by the availability of coordination positions at Sn and the stability of ligand–Sn bonds. Lipophilicity due to the organotin moiety is crucial for their antitumor activity and cytotoxicity, highlighting the importance of molecular structure in determining biological effects (Ali et al., 2018).

Environmental Protection through Adsorptive Elimination

The environmental impact of pharmaceutical compounds, including acetaminophen, has garnered attention, leading to studies on their adsorptive elimination from water. This research is critical for understanding how pharmaceuticals affect aquatic environments and for developing methods to mitigate these impacts, thereby protecting environmental and human health (Igwegbe et al., 2021).

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-14-22-9-8-20(16)26-12-10-25(11-13-26)15-21(28)23-18-4-6-19(7-5-18)24(3)17(2)27/h4-9,14H,10-13,15H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNGIFBLXITCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)N(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.